

Technical Support Center: Revision of Natural Product Configuration Using Synthesis

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Compound of Interest		
Compound Name:	(14S,15R)-14- deoxyoxacyclododecindione	
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Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis and structural elucidation of natural products. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the revision of natural product configurations.

Troubleshooting Guides Issue 1: Discrepancy between synthetic and natural product NMR data.

Symptom: The 1H and/or 13C NMR spectra of your synthesized compound do not match the reported data for the natural product.

Possible Cause:

- Incorrectly assigned structure of the natural product: Misinterpretation of the original spectroscopic data, particularly complex 2D NMR spectra, is a common source of error in initial structure assignments.[1][2]
- Stereochemical mismatch: The relative or absolute stereochemistry of your synthetic intermediate or final product may differ from the natural isomer.



 Regioisomer formation: The synthetic route may have produced a regioisomer of the target natural product.

Troubleshooting Steps:

- Re-evaluate the original spectroscopic data: Carefully re-analyze the reported 2D NMR data (COSY, HSQC, HMBC, NOESY) of the natural product to ensure the initial structural assignment is sound.
- Perform Mosher's Ester Analysis: To determine the absolute configuration of chiral alcohols in your synthetic product, perform a Mosher's ester analysis.[2][3][4][5][6][7][8][9] This involves forming diastereomeric esters with (R)- and (S)- α -methoxy- α -trifluoromethylphenylacetic acid (MTPA) and analyzing the differences in their 1H NMR chemical shifts ($\Delta\delta = \delta S \delta R$).
- Utilize Computational Methods: Employ Density Functional Theory (DFT) calculations to
 predict the 13C and 1H NMR chemical shifts for all possible diastereomers of the proposed
 structure.[4][6][10][11][12] Compare the calculated spectra with the experimental data of the
 natural product to identify the correct isomer.
- Consider Total Synthesis of Alternative Isomers: If computational data suggests an
 alternative structure, a targeted total synthesis of that specific isomer can provide definitive
 proof of the correct configuration.[3][13][14][15][16][17][18]

Case Study: Nocarbenzoxazole G

The initial total synthesis of the proposed structure of nocarbenzoxazole G yielded a compound whose 1H and 13C NMR spectra differed significantly from the natural product, particularly in the aryl region. This discrepancy led to the proposal and subsequent synthesis of a regioisomeric structure, which was then confirmed to be identical to the natural nocarbenzoxazole G.[3]

Issue 2: Ambiguous stereochemical assignment from NOESY data.

Symptom: NOESY or ROESY data provides conflicting or inconclusive information about the relative stereochemistry of your synthesized molecule.



Possible Cause:

- Molecular flexibility: In flexible molecules, multiple conformations can exist in solution, leading to averaged NOE signals that do not accurately represent a single, low-energy conformation.
- Spin diffusion: For larger molecules, magnetization can be transferred between protons that are not close in space, leading to misleading NOE cross-peaks.
- Coincidental signal overlap: Overlapping proton signals can make the unambiguous assignment of NOE correlations challenging.[8]

Troubleshooting Steps:

- Perform Variable Temperature NMR Studies: Acquiring NMR spectra at different temperatures can help to populate or depopulate certain conformational states, potentially leading to clearer NOE correlations.
- Use Residual Dipolar Couplings (RDCs): RDCs provide long-range structural information
 that is not dependent on the distance between protons and can be a powerful tool for
 determining the relative stereochemistry of rigid and flexible molecules.[1][14]
- J-Based Configurational Analysis: Utilize vicinal and germinal 1H–13C coupling constants to determine the relative stereochemistry of acyclic systems or substituted rings.[8]
- Complement with Computational Modeling: Use computational methods to generate lowenergy conformations of the possible diastereomers and compare the calculated inter-proton distances with the experimental NOE intensities.

Frequently Asked Questions (FAQs)

Q1: My Mosher's ester analysis is giving ambiguous results. What are the common pitfalls?

A1: Common pitfalls in Mosher's ester analysis include:

• Incomplete reaction: Ensure the esterification reaction goes to completion for both (R)- and (S)-MTPA chlorides to avoid analyzing a mixture of starting material and product.

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- Racemization of the MTPA-Cl reagent: Use high-quality, enantiomerically pure MTPA-Cl. The
 presence of the other enantiomer will lead to the formation of all four diastereomers,
 complicating the analysis.
- Incorrect conformational model: The standard model for interpreting $\Delta\delta$ values assumes a specific conformation of the Mosher's ester. For sterically hindered or unusual substrates, this model may not be accurate.
- Signal overlap: Significant overlap of key proton signals in the 1H NMR spectrum can make accurate determination of chemical shifts and Δδ values difficult.[7] Utilizing 2D NMR techniques like COSY and HSQC can aid in unambiguous signal assignment.[5][7]

Q2: When should I consider using DFT calculations for structural revision instead of total synthesis?

A2: DFT calculations of NMR chemical shifts can be a time and resource-efficient alternative to total synthesis, especially in the early stages of a structural revision.[11] Consider using DFT when:

- You have high-quality NMR data for the natural product.
- The number of possible diastereomers is computationally manageable.
- You need to quickly differentiate between a small number of plausible alternative structures.
 However, total synthesis remains the definitive method for unambiguous structural proof.[7]
 [10][19]

Q3: What are the key experimental details to report when publishing a structural revision?

A3: To ensure clarity and reproducibility, it is crucial to report the following:

- Detailed experimental procedures for the synthesis of the revised structure.
- Complete characterization data for all new compounds, including 1H NMR, 13C NMR, HRMS, and specific rotation.



- A direct comparison of the spectroscopic data (preferably overlaid spectra) of the synthesized compound and the natural product.
- For computational studies, provide details of the methods used, including the functional, basis set, and solvent model.[12]
- For Mosher's ester analysis, report the detailed protocol, the assigned 1H NMR chemical shifts for both diastereomers, and the calculated $\Delta\delta$ values.

Data Presentation

Table 1: Comparison of 1H NMR Data for Proposed and Revised Structures

Proton	Proposed Structure δ (ppm)	Revised Structure δ (ppm)	Natural Product δ (ppm)
н-х			
H-Y			

| H-Z | ... | ... |

Table 2: Mosher's Ester Analysis Data ($\Delta \delta = \delta S - \delta R$)

Proton	δ(S)-MTPA ester (ppm)	δ(R)-MTPA ester (ppm)	Δδ (ppm)
Н-а			
H-b			

| H-c | ... | ... |

Experimental Protocols

Protocol 1: General Procedure for Mosher's Ester Analysis[3][4][5]

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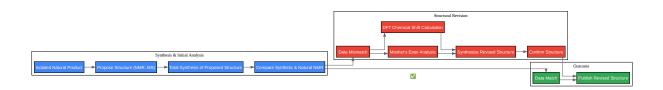
- Preparation of (S)-MTPA ester: To a solution of the chiral alcohol (~1 mg) in anhydrous pyridine (~0.5 mL) in an NMR tube, add (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl, ~1.2 equivalents).
- Seal the NMR tube and allow the reaction to proceed at room temperature until completion (monitor by TLC or 1H NMR, typically 1-4 hours).
- Preparation of (R)-MTPA ester: In a separate NMR tube, repeat the procedure using (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl).
- NMR Analysis: Acquire high-resolution 1H NMR spectra for both crude diastereomeric ester mixtures.
- Data Analysis: Assign the proton signals for both diastereomers. Calculate the chemical shift differences ($\Delta\delta = \delta S \delta R$) for protons near the chiral center. A positive $\Delta\delta$ for a given proton indicates it is on one side of the Mosher ester plane, while a negative $\Delta\delta$ indicates it is on the other, allowing for the assignment of the absolute configuration.

Protocol 2: General Workflow for DFT-Based Chemical Shift Calculation[4][10][12]

- Conformational Search: Perform a thorough conformational search for each possible diastereomer using a molecular mechanics force field.
- Geometry Optimization: Optimize the geometries of the low-energy conformers using a suitable DFT method (e.g., B3LYP/6-31G(d)).
- NMR Chemical Shift Calculation: Calculate the NMR shielding constants for the optimized geometries using a higher level of theory (e.g., mPW1PW91/6-311+G(d,p)) with the GIAO method. Include a solvent model (e.g., PCM) if the experimental data was acquired in solution.
- Boltzmann Averaging: Calculate the Boltzmann-averaged chemical shifts for each diastereomer based on their relative energies.
- Comparison with Experiment: Compare the calculated chemical shifts with the experimental data of the natural product to determine the best-fitting diastereomer.



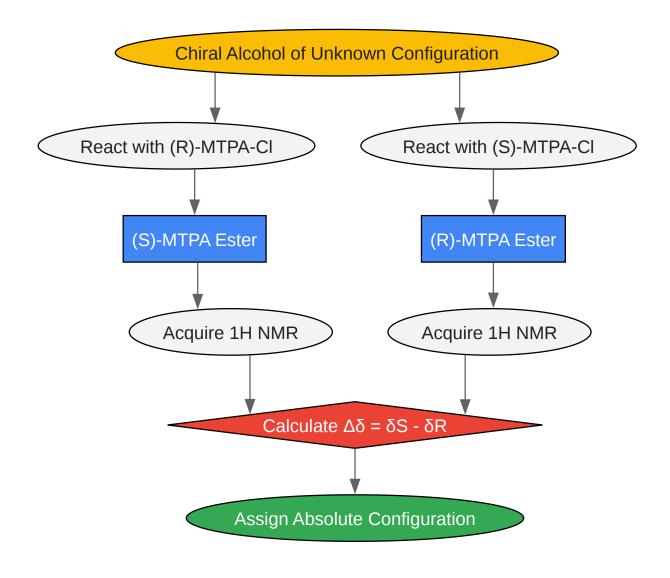
Visualizations



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Caption: Workflow for the revision of natural product configuration.





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Caption: Logical flow of Mosher's ester analysis.

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